![molecular formula C13H14N2O2 B2935328 (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035022-93-4](/img/structure/B2935328.png)
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Description
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is synthesized using a specific method, and it has been found to have a mechanism of action that is of interest to scientists. In 2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This chemical has been used as a synthon in the synthesis of various seven-membered heterocycles, including 1,4-oxazepine, 1,4-diazepine, and 1,4-thiazepine derivatives. The thermolysis of compounds with oxygen, nitrogen, or sulfur atoms in specific positions leads to valence bond isomerization and ring opening, facilitating the formation of these heterocycles (Kurita et al., 1985).
Generation of Novel Structures from Pyrrole : The compound has been utilized to derive azabicyclo[3.2.0]heptan-7-ones from pyrrole. This involves several steps, including substitution, catalytic hydrogenation, and cyclization, leading to the synthesis of compounds with potential pharmacological applications (Gilchrist et al., 1997).
Creation of Constrained Amino Acids for Drug Discovery : Bridged amino acid building blocks containing both morpholine and pyrrolidine motifs, derived from this chemical, are synthesized as compact modules for optimizing physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
Development of Backbone-Constrained γ-Amino Acid Analogues : A synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-L-proline, has been employed. This is aimed at developing analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
properties
IUPAC Name |
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-17-12/h1-5,7,11-12H,6,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKTJKRXWEKAN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CO2)C(=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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